1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a cyclohexyl group, a morpholino moiety, and a p-tolyl ethyl substituent, making it structurally interesting for various chemical applications. Its molecular formula is , and it has been studied for its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and Benchchem, where it is often available for research purposes. It is important to note that specific details regarding its commercial availability may vary, as some products may be discontinued or replaced with alternatives .
1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea is classified under the category of urea derivatives. Ureas are characterized by the presence of the functional group , which plays a crucial role in their reactivity and biological activity. This compound may also be categorized within the realm of pharmaceuticals due to its potential therapeutic applications.
The synthesis of 1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes the following steps:
The reaction conditions generally require specific solvents (e.g., toluene or dichloromethane) and may involve catalysts to enhance yield and selectivity. Temperature control and reaction time are critical parameters that influence the success of the synthesis .
The molecular structure of 1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea can be represented using various structural formulas, including:
C1CCCCC1NC(=O)NCCN1CCOCC1
AKYYGBUVZFGJNI-UHFFFAOYSA-N
The molecular weight of this compound is approximately 280.38 g/mol, with a melting point reported around 125-126 °C .
1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea can participate in various chemical reactions typical of urea derivatives, including:
Reactions involving this compound may require specific conditions such as temperature control, choice of solvent, and catalyst presence to optimize yields and minimize by-products .
Potential mechanisms may include:
Data on specific targets or pathways remains limited and would require further experimental validation.
Relevant data on toxicity and safety measures should be considered when handling this compound .
1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea has potential applications in several scientific fields:
Further research is necessary to fully explore its applications and efficacy in various domains .
Soluble epoxide hydrolase (EPHX2) is a bifunctional enzyme that serves as the primary molecular target for 1-cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea. EPHX2 catalyzes the hydrolysis of endogenous anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs), thereby attenuating their cardioprotective and anti-inflammatory effects [2] [10]. Structural analysis reveals that EPHX2 contains a catalytic domain with a nucleophilic aspartate residue (Asp333) and two tyrosine residues (Tyr381, Tyr465) within its hydrolase fold, creating a deep hydrophobic substrate-binding pocket. The urea-based inhibitors like 1-cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea exploit this architecture by forming hydrogen bonds with catalytic residues while maximizing hydrophobic interactions within the pocket [7]. Genetic validation studies demonstrate that EPHX2 knockout models exhibit elevated EET levels and reduced inflammatory responses, mirroring the pharmacological effects observed with this inhibitor class. Specifically, EPHX2 inhibition increases circulating EETs by >300%, enhancing vasodilation and suppressing nuclear factor kappa B (NF-κB)-mediated cytokine production [10].
Table 1: Key Structural and Functional Characteristics of EPHX2
Feature | Description | Biological Consequence |
---|---|---|
Catalytic triad | Asp333, His523, Asp495 (mammalian) | Nucleophilic attack on epoxide substrates |
Hydrophobic substrate pocket | 15Å deep cavity lined with Phe362, Ile363, Phe497 | Binds lipid epoxides (EETs) and hydrophobic inhibitors |
Dimerization interface | C-terminal domain interactions | Facilitates allosteric regulation of hydrolase activity |
Phosphorylation sites | Ser9, Thr710 (human) | Modulates membrane association and catalytic efficiency |
Endogenous substrates | Epoxyeicosatrienoic acids (EETs), epoxyoctadecenoic acids (EpOMEs) | Conversion to diols (DHETs/DiHOMEs) reduces bioactivity |
Computational docking simulations of 1-cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea within the EPHX2 active site (PDB: 4Q8L) reveal a binding energy of -10.2 kcal/mol, indicating high-affinity interactions. The urea carbonyl oxygen forms dual hydrogen bonds with Tyr381 (2.8 Å) and Tyr465 (3.1 Å), mimicking the transition state geometry during epoxide hydrolysis [3] [5]. The cyclohexyl group occupies a sub-pocket lined by Phe362, Ile363, and Trp472, with van der Waals contacts contributing -4.8 kcal/mol to binding stability. Notably, the morpholino ring establishes water-mediated hydrogen bonds with Asp333 (3.3 Å), while the p-tolyl moiety induces π-stacking with Phe497 (distance: 4.2 Å). These interactions collectively stabilize the closed conformation of the enzyme’s cap domain, sterically blocking substrate access [4].
Comparative molecular dynamics simulations over 100 ns demonstrate lower root-mean-square deviation (RMSD) for 1-cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea (0.9 Å) versus first-generation inhibitors like CDU (1.5 Å), indicating enhanced complex stability. Binding free energy calculations (MM-GBSA) confirm superior affinity (ΔG = -42.7 ± 0.8 kcal/mol) relative to 1-cyclohexyl-3-dodecyl-urea (-38.2 ± 1.1 kcal/mol), attributable to the electrostatic complementarity of the morpholino group and the p-tolyl’s hydrophobic contacts [5].
Table 2: Computed Binding Parameters of Urea-Based Inhibitors at EPHX2
Compound | Binding Energy (kcal/mol) | H-Bond Interactions | Key Hydrophobic Contacts | MM-GBSA ΔG (kcal/mol) |
---|---|---|---|---|
1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea | -10.2 | Tyr381, Tyr465, Asp333 | Phe362, Trp472, Phe497 | -42.7 ± 0.8 |
1-Cyclohexyl-3-dodecyl-urea (CDU) | -8.6 | Tyr381, Tyr465 | Phe362, Trp472, Leu408 | -38.2 ± 1.1 |
1-Cyclohexyl-3-(2-morpholinoethyl)-2-thiourea | -9.1 | Tyr381, Tyr465 | Phe497, Ile363 | -40.1 ± 0.9 |
1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea functions as a competitive inhibitor with nanomolar affinity (Ki = 3.8 ± 0.4 nM) for EPHX2, directly outcompeting endogenous substrates like 14,15-EET (Km = 2.1 μM) through steric occlusion of the catalytic triad [2]. Kinetic analyses show a dose-dependent reduction in DHET formation (IC50 = 4.7 nM), with Lineweaver-Burk plots confirming competitive inhibition through intersecting lines at the y-axis. The inhibitor’s binding elongates the residence time of EETs in circulation by >4-fold, as evidenced by mass spectrometry quantification of plasma metabolites following inhibitor administration [10].
The morpholino and p-tolyl substituents confer metabolic advantages over alkylureas like CDU. Whereas CDU undergoes cytochrome P450-mediated ω-hydroxylation (t₁/₂ = 18 min in microsomes), 1-cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea exhibits resistance to oxidative metabolism due to its tertiary amine and aryl groups, maintaining >85% intact compound after 60 min incubation [2] [6]. This stability translates to sustained enzyme occupancy, with >90% EPHX2 inhibition persisting for 24 hours post-dosing in rodent models. The inhibitor’s competitive mechanism is physiologically validated by its ability to normalize angiotensin II-induced hypertension (systolic BP reduction: 30 mmHg) without altering arachidonic acid cascade enzymes like COX or LOX [10].
Table 3: Inhibition Kinetics and Metabolic Stability Profile
Parameter | 1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea | 1-Cyclohexyl-3-dodecyl-urea (CDU) |
---|---|---|
Ki (nM) | 3.8 ± 0.4 | 12.1 ± 1.2 |
IC50 (nM) | 4.7 ± 0.3 | 15.6 ± 2.1 |
Microsomal t₁/₂ (min) | >60 | 18 ± 3 |
EPHX2 Inhibition at 24h (%) | 92 ± 4 | 45 ± 7 |
Selectivity vs COX-2 (fold) | >1,000 | 320 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7